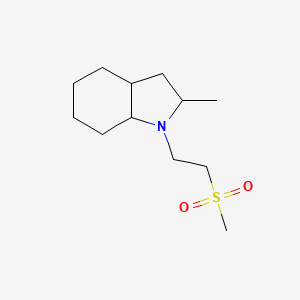![molecular formula C16H24N2O B7586338 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, also known as 4-MePPP, is a psychoactive substance that belongs to the class of piperazine derivatives. It has been used as a research chemical and has been found to have potential applications in scientific research.
Applications De Recherche Scientifique
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one has been used as a research chemical in various scientific studies. It has been found to have potential applications in the field of neuroscience, particularly in the study of the central nervous system. It has been used to investigate the role of dopamine in reward and addiction, as well as to study the effects of psychoactive substances on behavior and cognition.
Mécanisme D'action
The mechanism of action of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. This can lead to increased feelings of pleasure and reward, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one are not well documented. However, it has been reported to have stimulant-like effects, similar to other psychoactive substances such as amphetamines. It has also been reported to have mild hallucinogenic effects, although these are less pronounced than those of other hallucinogens such as LSD or psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one in lab experiments is its relatively low toxicity compared to other psychoactive substances. This makes it a safer option for researchers to work with. However, its psychoactive effects may also pose a limitation, as they can complicate the interpretation of study results. Additionally, the legality of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one may vary by jurisdiction, which could limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research involving 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one. One area of interest is its potential as a tool for investigating the role of dopamine in reward and addiction. It may also be useful in studying the effects of psychoactive substances on behavior and cognition, particularly in comparison to other substances with similar effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, as well as its potential applications in other areas of scientific research.
In conclusion, 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, or 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, is a psychoactive substance with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its properties and potential applications, 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one shows promise as a tool for investigating the central nervous system and the effects of psychoactive substances on behavior and cognition.
Méthodes De Synthèse
The synthesis of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one involves the reaction of 3-methylphenethylamine with propionyl chloride in the presence of a base. The resulting product is then reacted with piperazine to form 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one. The purity of the synthesized compound can be verified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
1-[4-[1-(3-methylphenyl)ethyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-16(19)18-10-8-17(9-11-18)14(3)15-7-5-6-13(2)12-15/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMPJQLTPWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(C)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)
![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)
![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)



![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)